
Echinatin
Overview
Description
Echinatin is a naturally occurring chalcone derivative, specifically a retrochalcone, isolated from the roots of Glycyrrhiza species such as Glycyrrhiza echinata, Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra . It is an active ingredient in licorice, a traditional herbal medicine widely used for its anti-inflammatory, antioxidant, and hepatoprotective properties . This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Echinatin can be synthesized through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from licorice roots. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified through various chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Echinatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of dihydrochalcones.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups are introduced into the aromatic rings.
Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Properties
Echinatin has demonstrated potent anti-inflammatory effects, particularly in models of acute lung injury. Research indicates that this compound inhibits the activation of key inflammatory pathways, such as the TAK1-MAPK/NF-κB pathway, and enhances the Keap1-Nrf2-HO-1 pathway. This modulation results in decreased levels of inflammatory mediators like nitric oxide and prostaglandin E2 in LPS-stimulated macrophages .
Case Study: Lung Injury Model
- Model : LPS-stimulated murine macrophages
- Findings : this compound reduced mRNA expression and release of interleukin-1β and interleukin-6, indicating a significant anti-inflammatory effect.
Anticancer Applications
This compound has shown promising results in cancer research, particularly in esophageal squamous cell carcinoma (ESCC). It induces apoptosis and inhibits cell proliferation through the inactivation of the AKT/mTOR signaling pathway .
Case Study: Esophageal Cancer
- Model : ESCC cell lines (KYSE30 and KYSE270)
- Dosage : Up to 40 μM for 24-48 hours
- Results :
- Induced apoptosis evidenced by increased cleaved caspase-3 levels.
- Significant reduction in tumor growth in xenograft models by 57% with this compound treatment (20 mg/kg).
Treatment Group | Tumor Growth Reduction |
---|---|
Control | - |
This compound (20 mg/kg) | 57% |
This compound (50 mg/kg) | 48% |
Neuroprotective Effects
This compound exhibits neuroprotective properties against anesthetic-induced neurotoxicity. In a study focusing on sevoflurane-induced cognitive impairments, this compound effectively suppressed ferroptosis, a form of programmed cell death linked to oxidative stress .
Case Study: Sevoflurane Neurotoxicity
- Model : Murine model exposed to sevoflurane
- Findings :
- Restoration of iron homeostasis and reduction of inflammatory cytokines.
- Improved spatial learning and memory as assessed by the Morris water maze test.
Antibacterial Activity
Recent studies have highlighted this compound's potential as an antibacterial agent through its ability to inhibit bacterial quorum sensing. This mechanism can attenuate pathogenicity without directly killing bacteria, thus reducing the risk of antibiotic resistance .
Case Study: Quorum Sensing Inhibition
- Bacteria : Escherichia coli
- Methodology : AI-2 bioluminescence assay and biofilm formation assessment.
- Results :
- This compound significantly reduced biofilm formation and expression of quorum sensing-regulated genes.
Mechanism of Action
Echinatin exerts its effects through multiple molecular targets and pathways :
Anti-inflammatory Action: this compound inhibits the activation of the NLRP3 inflammasome by binding to heat-shock protein 90 (HSP90), inhibiting its ATPase activity, and disrupting the association between the cochaperone SGT1 and HSP90-NLRP3. This leads to the suppression of pro-inflammatory cytokines such as interleukin-1β and interleukin-18.
Antioxidant Action: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by interacting with Kelch-like ECH-associated protein 1 (Keap1).
Anticancer Action: this compound induces apoptosis and autophagy in cancer cells by inactivating the Akt/mTOR signaling pathway.
Comparison with Similar Compounds
- Licochalcone A
- Isoliquiritigenin
- Chalcone
- Flavokawain A
- Cardamonin
Echinatin’s unique combination of anti-inflammatory, antioxidant, and anticancer properties, along with its distinct molecular mechanisms, makes it a promising compound for further research and therapeutic development.
Biological Activity
Echinatin, a compound derived from Glycyrrhiza uralensis Fisch, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and anti-inflammatory responses. This article delves into the mechanisms through which this compound exerts its effects, supported by recent research findings and data.
This compound has been shown to inhibit the growth of esophageal squamous cell carcinoma (ESCC) through several mechanisms:
- Induction of Apoptosis : this compound significantly induces apoptosis in ESCC cells in a dose-dependent manner. Studies have demonstrated that treatment with this compound leads to increased cleavage of caspase-3 and PARP, markers indicative of apoptosis .
- Inhibition of Proliferation : this compound suppresses cell proliferation and colony formation abilities in ESCC cells. In vitro experiments revealed that this compound treatment resulted in a marked decrease in colony formation, suggesting its potential as a tumor-suppressive agent .
- Autophagy Activation : The compound also induces autophagy, which is crucial for cellular homeostasis and can lead to programmed cell death. The use of autophagy inhibitors diminished the efficacy of this compound, highlighting its role in mediating these effects .
RNA Sequencing Insights
RNA sequencing analysis identified 688 genes significantly regulated by this compound treatment, with a notable downregulation of genes associated with the AKT/mTOR signaling pathway. This pathway is pivotal in cancer cell survival and proliferation, indicating that this compound may exert its anticancer effects by inhibiting this pathway .
Case Study: this compound and Chemoresistance
This compound has been found to enhance the sensitivity of ESCC cells to fluorouracil (5-FU), a common chemotherapeutic agent. In combination treatments, low doses of this compound significantly suppressed cell growth and increased apoptosis compared to treatments with 5-FU alone. This suggests a potential role for this compound in overcoming chemoresistance in cancer therapy .
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties, particularly through its interaction with the NLRP3 inflammasome:
- NLRP3 Inflammasome Inhibition : this compound effectively inhibits NLRP3 inflammasome activation by binding to HSP90 and disrupting its ATPase activity. This prevents ASC oligomerization and subsequent inflammasome activation, demonstrating its potential therapeutic effects in inflammatory diseases .
- Reduction of Pro-inflammatory Mediators : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in vitro, further supporting its role as an anti-inflammatory agent .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound's biological activities:
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the antioxidant activity of Echinatin?
this compound's antioxidant properties are typically assessed using in vitro assays such as ABTS⁺ radical scavenging and ROS inhibition in LPS-induced RAW 264.7 macrophages. For quantitative analysis, dose-dependent studies (e.g., 10–100 μM) are conducted, with results validated via fluorescence probes (e.g., DCFH-DA for ROS) and ELISA for inflammatory mediators like NO, IL-6, and PGE2 .
Q. What methodologies are recommended to evaluate this compound's pharmacokinetics and bioavailability?
Pharmacokinetic studies in rats involve administering this compound intravenously or orally, followed by plasma sampling at timed intervals. Bioavailability (~6.81%) is calculated using HPLC or UPLC-MS/MS to measure plasma concentrations. Tissue distribution profiles and elimination half-lives (t₁/₂) are derived from compartmental modeling .
Q. How can this compound be purified from natural sources like licorice (Glycyrrhiza spp.)?
this compound is isolated via ethanol extraction followed by chromatographic techniques (e.g., silica gel column chromatography or preparative HPLC). Purity (>98%) is confirmed using UPLC-Q-Exactive Orbitrap-MS, with structural validation via NMR and FT-IR .
Advanced Research Questions
Q. How should experimental designs be structured to investigate this compound's anti-cancer effects in esophageal squamous cell carcinoma (ESCC)?
- Cell models : Use KYSE30 and KYSE270 cell lines for colony formation assays.
- Dosage : Treat cells with 10–50 μM this compound for 48–72 hours.
- Mechanistic analysis : Perform Western blotting for AKT/mTOR pathway proteins and autophagy markers (LC3-II, p62). Apoptosis is quantified via Annexin V/PI staining .
- In vivo validation : Subcutaneous xenograft models in nude mice, with tumor volume monitored post-Echinatin treatment (10–20 mg/kg/day, i.p.) .
Q. How can conflicting data on this compound's bioavailability across different models be resolved?
Discrepancies between in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) bioavailability may arise from metabolic differences or formulation stability. Address this by:
- Using deuterated internal standards in LC-MS to improve quantification accuracy.
- Testing nano-formulations (e.g., this compound-loaded PLGA nanoparticles) to enhance solubility and bioavailability .
Q. What experimental approaches validate this compound's role in inhibiting NLRP3 inflammasome activation?
- Cellular models : Use LPS-primed mouse bone marrow-derived macrophages (BMDMs) and human PBMCs.
- Stimuli : Activate NLRP3 with ATP or nigericin.
- Key assays : Measure IL-1β secretion via ELISA, caspase-1 activity via fluorometric assays, and SGT1-HSP90 complex disruption via co-immunoprecipitation .
Q. How does this compound synergize with chemotherapy drugs like cisplatin in bladder cancer?
- Combination studies : Treat BC cells with sub-therapeutic doses of this compound (5–10 μM) and cisplatin (2–5 μM).
- Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method.
- Mechanistic focus : Assess apoptosis (caspase-3 cleavage) and DNA damage (γ-H2AX foci) via flow cytometry and immunofluorescence .
Q. What strategies are effective for studying this compound's anti-biofilm activity against Escherichia coli?
- QS inhibition : Screen using AI-2 bioluminescence assays.
- Biofilm quantification : Perform crystal violet staining and CLSM imaging for 3D biofilm structure analysis.
- Gene expression : Use qRT-PCR to evaluate downregulation of QS-regulated genes (e.g., luxS, csgA) .
Q. Methodological Considerations
Q. How can researchers address challenges in this compound's solubility for in vivo studies?
- Prepare stock solutions in DMSO (20 mg/mL, 74 mM) and dilute in saline containing 0.1% Tween-80.
- For oral administration, use carboxymethyl cellulose (CMC-Na) as a suspending agent .
Q. What are best practices for ensuring reproducibility in this compound's vascular studies (e.g., arterial stiffening)?
- Standardize VSMC isolation protocols from rodent aortas.
- Use atomic force microscopy (AFM) to quantify ECM stiffness.
- Validate glutathione (GSH) homeostasis via HPLC-ECD and RNA-seq for GCLC/GCLM expression .
Q. Data Analysis and Interpretation
Q. How should RNA-seq data from this compound-treated VSMCs be analyzed to identify glutathione metabolism pathways?
- Perform differential gene expression analysis (DESeq2 or edgeR) with FDR correction.
- Use KEGG/GO enrichment for pathways like "glutathione biosynthesis" and "ferroptosis."
- Validate hits via siRNA knockdown of GCLC/GCLM and measure GSH/GSSG ratios .
Q. What statistical methods are appropriate for resolving dose-response contradictions in this compound's anti-inflammatory effects?
Properties
IUPAC Name |
(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMIJNRNRLQSS-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019928 | |
Record name | Echinatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34221-41-5 | |
Record name | Echinatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECHINATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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